
Glycinamide, 1-(((2-chloroethyl)nitrosoamino)carbonyl)-L-prolyl-L-leucyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of Glycinamide, 1-(((2-chloroethyl)nitrosoamino)carbonyl)-L-prolyl-L-leucyl- involves several steps. One common method is the nitrosation of secondary amines using nitrosonium ions (NO+) under mild conditions . The reaction typically employs reagents such as tert-butyl nitrite (TBN) and 18-Crown-6 in dichloromethane. This method is efficient and provides high yields of the desired nitrosamine .
化学反応の分析
Glycinamide, 1-(((2-chloroethyl)nitrosoamino)carbonyl)-L-prolyl-L-leucyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
科学的研究の応用
This compound has significant applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its anticancer properties, where it acts as an alkylating agent, causing DNA damage in cancer cells .
作用機序
The mechanism of action of Glycinamide, 1-(((2-chloroethyl)nitrosoamino)carbonyl)-L-prolyl-L-leucyl- involves the alkylation of DNA. The [N’-(2-chloroethyl)-N’-nitrosoamino]carbonyl group reacts with DNA, forming interstrand cross-links that inhibit DNA replication and transcription, leading to cell death . This mechanism is similar to other nitrosoureas, which are known for their cytotoxic effects on cancer cells .
類似化合物との比較
Similar compounds include other nitrosoureas such as carmustine (BCNU), lomustine (CCNU), and semustine (MeCCNU). These compounds share the [N’-(2-chloroethyl)-N’-nitrosoamino]carbonyl group and exhibit similar anticancer activities . Glycinamide, 1-(((2-chloroethyl)nitrosoamino)carbonyl)-L-prolyl-L-leucyl- is unique due to its specific amino acid sequence, which may confer different pharmacokinetic properties and biological activities .
特性
CAS番号 |
83472-41-7 |
|---|---|
分子式 |
C16H27ClN6O5 |
分子量 |
418.9 g/mol |
IUPAC名 |
(2S)-2-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-1-N-(2-chloroethyl)-1-N-nitrosopyrrolidine-1,2-dicarboxamide |
InChI |
InChI=1S/C16H27ClN6O5/c1-10(2)8-11(14(25)19-9-13(18)24)20-15(26)12-4-3-6-22(12)16(27)23(21-28)7-5-17/h10-12H,3-9H2,1-2H3,(H2,18,24)(H,19,25)(H,20,26)/t11-,12-/m0/s1 |
InChIキー |
GYYRDJMMVDRHEC-RYUDHWBXSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)N)NC(=O)[C@@H]1CCCN1C(=O)N(CCCl)N=O |
正規SMILES |
CC(C)CC(C(=O)NCC(=O)N)NC(=O)C1CCCN1C(=O)N(CCCl)N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




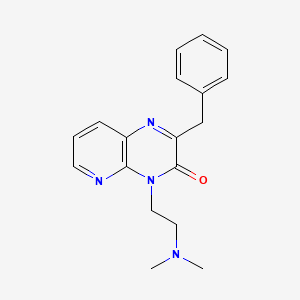
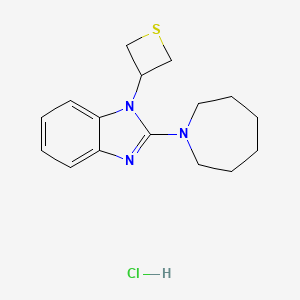
![14-phenyl-8,11,12,14,16-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,12,15-hexaen-10-one](/img/structure/B12778684.png)

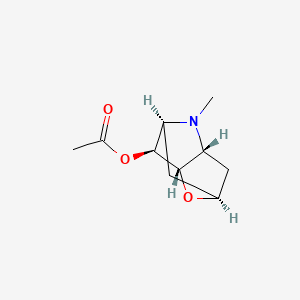
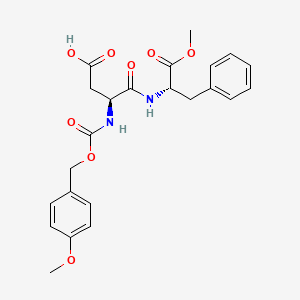
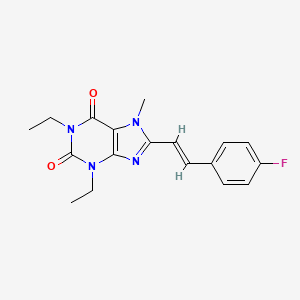

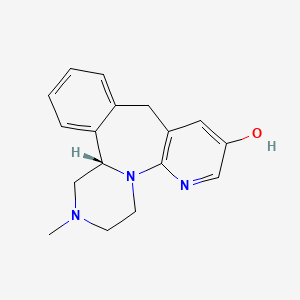

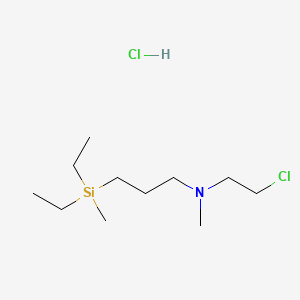
![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-naphthalen-1-yl-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12778742.png)
